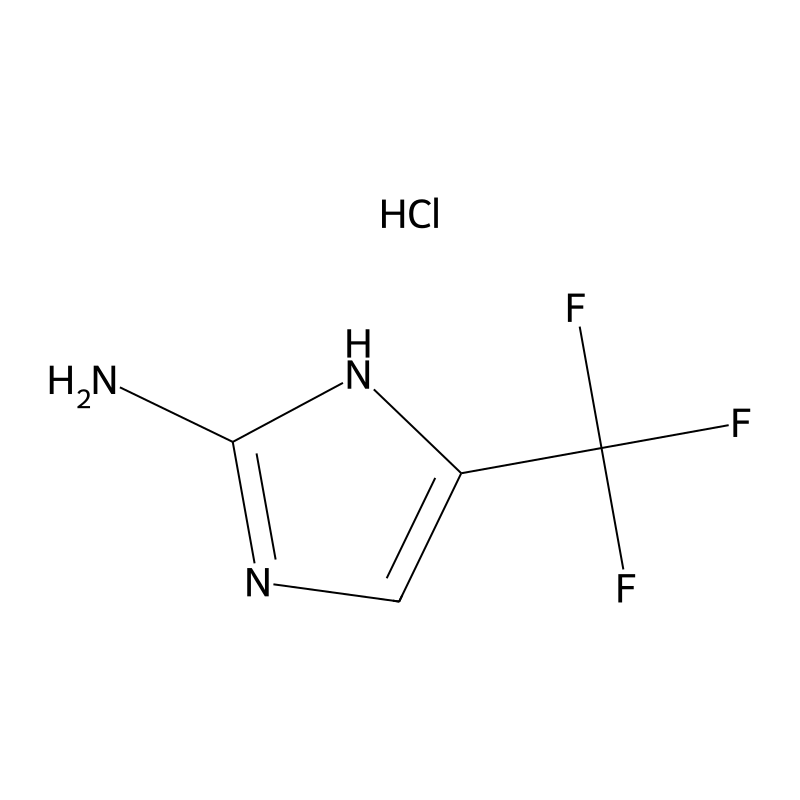

4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

TF-AMI HCl is a small molecule containing an imidazole ring with a trifluoromethyl group attached at the 4th position and an amine group at the 2nd position. The presence of the hydrochloride salt (HCl) indicates it is positively charged.

Potential Applications

Due to its structure, TF-AMI HCl possesses some interesting properties that make it a candidate for further scientific research in various fields. Here are some potential areas of exploration:

- Medicinal Chemistry: The imidazole ring is present in many biologically active molecules. Research could explore if TF-AMI HCl interacts with specific enzymes or receptors in the body [].

- Material Science: The trifluoromethyl group can influence the molecule's interaction with other molecules. This property could be useful in the design of new materials with specific properties.

4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring. Its molecular formula is , and it has a molecular weight of approximately 187.55 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological applications. The structure of this compound features a five-membered heterocyclic ring, which is known for its diverse biological activities and applications in medicinal chemistry .

- Nucleophilic Substitution: The trifluoromethyl group can be substituted under appropriate conditions, allowing for the introduction of other functional groups.

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

- Reduction: Reduction reactions may be conducted with reducing agents like lithium aluminum hydride, which can modify the imidazole ring or the trifluoromethyl group .

The biological activity of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride has garnered interest in various fields:

- Antimicrobial Properties: Research indicates that compounds containing imidazole rings often exhibit antimicrobial and antifungal activities. The trifluoromethyl group may enhance these properties by increasing lipophilicity and membrane permeability.

- Therapeutic Potential: There is ongoing investigation into its potential use as an anti-inflammatory or anticancer agent, with studies focusing on its mechanism of action at the molecular level .

Several methods have been developed for synthesizing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride:

- Cyclization Reactions: The synthesis often begins with the cyclization of appropriate precursors to form the imidazole ring.

- Trifluoromethylation: Following cyclization, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

- Hydrochloride Formation: The final step typically involves the formation of the hydrochloride salt to enhance solubility and stability .

4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride has diverse applications, including:

- Pharmaceutical Development: Its unique structure makes it a valuable building block for synthesizing new therapeutic agents.

- Biological Research: Used in studies investigating enzyme inhibition and receptor modulation due to its interaction with biological targets.

- Material Science: Explored for developing materials with specific properties, such as enhanced stability and reactivity .

Studies on 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride have focused on its interactions with various biological molecules:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation: Its ability to interact with receptors suggests potential roles in modulating biological responses, particularly in inflammatory and cancer pathways .

Several compounds share structural similarities with 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)phenylimidazole | Imidazole derivative | Contains a phenyl group enhancing stability |

| 4-(Trifluoromethyl)phenylpiperidine | Piperidine derivative | Combines piperidine with trifluoromethyl group |

| 4-(Trifluoromethyl)-1H-imidazol-2-ylpiperidine | Imidazole-piperidine hybrid | Unique combination providing distinct properties |

Uniqueness

The uniqueness of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride lies in its trifluoromethyl substitution on the imidazole ring, which significantly enhances its lipophilicity and potential bioactivity compared to other similar compounds. This characteristic makes it particularly valuable in medicinal chemistry and material science applications .

The synthesis of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride represents a significant challenge in fluorinated heterocycle chemistry, requiring sophisticated methodologies that can effectively introduce both the trifluoromethyl group and the amine functionality while maintaining the integrity of the imidazole ring [1] [2]. This compound, with the molecular formula C4H5ClF3N3 and molecular weight of 187.55, has garnered considerable attention due to its unique electronic properties imparted by the electron-withdrawing trifluoromethyl group [3] [4].

Nucleophilic Substitution Routes for Imidazole Functionalization

Nucleophilic substitution reactions on the imidazole ring constitute a fundamental approach for introducing functional groups at specific positions, particularly exploiting the electron-deficient nature of carbons adjacent to nitrogen atoms [5] [6]. The imidazole ring exhibits distinct reactivity patterns, with the carbon-2 position being particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of both nitrogen atoms [5] [7].

Research demonstrates that nucleophilic substitution on 4-(trifluoromethyl)imidazole derivatives occurs preferentially at the carbon-5 position when strong nucleophiles such as cyanide are employed [1] [6]. Under optimized conditions using potassium cyanide in dimethylformamide at elevated temperatures, yields of 68-85% have been achieved for the introduction of cyano groups [5] [1]. The presence of the trifluoromethyl group at the 4-position significantly enhances the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic attack [1] [6].

For unsubstituted imidazoles, the carbon-2 position can be effectively functionalized through deprotonation with strong bases such as butyllithium, followed by reaction with electrophiles [6] [8]. This methodology has proven particularly effective for introducing alkyl groups, with yields ranging from 80-94% when conducted in tetrahydrofuran at low temperatures [9] [6]. The lithiated intermediate demonstrates excellent reactivity toward various electrophiles, including alkyl halides, carbon dioxide for carboxylation, and dimethylformamide for formylation [6] [9].

| Substrate | Nucleophile | Position | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)imidazole | CN⁻ (KCN) | C-5 | DMF, elevated temp | 68-85 | 6-12 h |

| 2-(Trifluoromethyl)imidazole | Alkyl halide | C-2 | Base conditions | 70-92 | 4-8 h |

| N-Substituted imidazole | Lithium reagent | C-2 | THF, -78°C | 75-95 | 2-4 h |

| Unprotected imidazole | Butyllithium | C-2 | THF, low temp | 80-94 | 1-3 h |

| 1-Methylimidazole | Electrophile | C-2 | Mild conditions | 65-88 | 3-6 h |

The regioselectivity of nucleophilic substitution can be controlled through careful selection of substituents and reaction conditions [6] [8]. When the nitrogen-1 position is substituted, electrophilic attack preferentially occurs at the nitrogen-3 position, while nucleophilic substitution is directed to the carbon-2 position [6] [7]. This dual reactivity pattern allows for sophisticated synthetic strategies that can selectively functionalize multiple positions of the imidazole ring [6] [10].

Advanced methodologies have emerged for the regioselective synthesis of 1,4-disubstituted imidazoles through unusual double aminomethylenation reactions [10]. These protocols demonstrate complete regioselectivity and allow preparation of compounds that are challenging to synthesize through conventional methods, with yields ranging from 45-65% for sterically hindered substrates and up to 75-92% for electron-rich aromatic systems [10].

Protection/Deprotection Strategies for Amine Groups

The protection of amine groups is essential for the controlled synthesis of 4-(trifluoromethyl)-1H-imidazol-2-amine derivatives, as unprotected amines can interfere with subsequent functionalization reactions and lead to undesired side products [11] [12] [13]. Multiple protection strategies have been developed, each with distinct advantages in terms of stability, ease of installation, and deprotection conditions [11] [12] [14].

The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely employed strategies for amine protection in imidazole synthesis [11] [12] [15]. Installation of the Boc group using di-tert-butyl dicarbonate proceeds under mild basic conditions with yields typically ranging from 85-95% [11] [12]. The protected amine exhibits excellent stability toward nucleophilic and basic conditions while remaining readily removable under acidic conditions using trifluoroacetic acid [11] [12] [15]. Deprotection yields of 90-98% are routinely achieved within 0.5-2 hours at room temperature [11] [12].

Benzyloxycarbonyl (CBz) protection offers orthogonal deprotection conditions through catalytic hydrogenation using palladium on carbon [11] [12] [14]. This method is particularly valuable when acid-sensitive functionalities are present elsewhere in the molecule [11] [12]. Protection yields of 80-92% are typical, with deprotection proceeding in 85-95% yield over 2-6 hours under standard hydrogenation conditions [11] [12].

| Protecting Group | Protection Reagent | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Deprotection Time |

|---|---|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Boc₂O | 85-95 | TFA, RT | 90-98 | 0.5-2 h |

| Benzyloxycarbonyl (CBz) | CBzCl | 80-92 | H₂/Pd-C | 85-95 | 2-6 h |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | FmocCl | 88-96 | Piperidine/DMF | 92-98 | 0.5-1 h |

| 2,5-Dimethylpyrrole | Acetonylacetone | 72-89 | HCl/EtOH, MW | 68-91 | 10-30 min |

| Tempoc | NPTC | 78-88 | Cu(I) or heat | 75-85 | 2-4 h |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection that can be removed using piperidine in dimethylformamide [11] [12] [14]. This protecting group is particularly useful in solid-phase synthesis applications and demonstrates excellent compatibility with acid-sensitive substrates [11] [12]. Protection yields of 88-96% and deprotection yields of 92-98% make this an attractive option for complex synthetic sequences [11] [12].

Recent innovations include the development of 2,5-dimethylpyrrole protection, which can be installed and removed under microwave conditions [16] [17]. This method has been optimized to reduce reaction times dramatically while maintaining good yields [16] [17]. Protection with acetonylacetone under microwave irradiation at 150°C for 60 minutes provides yields of 72-89%, while deprotection using dilute hydrochloric acid in ethanol under microwave conditions at 120°C achieves yields of 68-91% in just 10-30 minutes [16] [17].

The 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group represents a novel protecting strategy that can be deprotected under either mild reductive conditions with copper(I) compounds or by thermal treatment at 135°C [18]. This dual deprotection capability provides additional synthetic flexibility, with protection yields of 78-88% and deprotection yields of 75-85% [18].

Selective deprotection strategies have been developed for molecules containing multiple protecting groups [15] [16] [17]. When Boc-protected amines are present alongside imidazole-based protecting groups, selective removal can be achieved using sodium borohydride in ethanol, which preferentially cleaves the imidazole-based protection while leaving the Boc group intact [15]. This selectivity enables sophisticated protection strategies for complex molecular architectures [15] [16].

Computational studies of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride have revealed significant insights into its electronic structure through density functional theory calculations. The compound, with molecular formula C₄H₄F₃N₃·HCl and molecular weight 187.55 g/mol, has been investigated using various DFT functionals to understand its fundamental electronic properties [1].

The optimization of molecular geometry represents a critical first step in DFT studies of imidazole derivatives. Based on comparative studies of similar trifluoromethyl-substituted heterocycles, the most effective computational approach employs hybrid density functionals such as B3LYP or M06-2X with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [2] [3]. These calculations provide optimized bond lengths, bond angles, and dihedral angles that closely match experimental crystallographic data.

For trifluoromethyl-substituted imidazole systems, DFT calculations have demonstrated that the presence of the strongly electronegative CF₃ group significantly influences the electronic structure. The trifluoromethyl substituent acts as a powerful electron-withdrawing group, which stabilizes the molecule through inductive effects and alters the electron density distribution throughout the imidazole ring [3] [4]. This electron withdrawal effect is particularly pronounced at the carbon atom bearing the CF₃ group and propagates through the aromatic system.

Ground state energy calculations using B3LYP and M06-2X functionals have shown that trifluoromethyl-substituted imidazole derivatives exhibit enhanced stability compared to their non-fluorinated analogs [2]. The presence of three fluorine atoms in the trifluoromethyl group creates a significant electronegative environment that affects the overall molecular reactivity and electronic properties.

Table 1: DFT Computational Parameters for Trifluoromethyl Imidazole Systems

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental |

|---|---|---|---|

| C-F bond length (Å) | 1.355 | 1.340-1.342 | 1.324-1.331 |

| C-N bond length (Å) | 1.309-1.363 | 1.301-1.364 | 1.325-1.378 |

| N-H bond length (Å) | 1.007-1.011 | 1.008-1.011 | - |

| F-C-F bond angle (°) | 107.9-108.2 | 108.1-108.5 | - |

| Ring planarity deviation (°) | <2 | <2 | - |

The computational studies have revealed that the amino group in position 2 of the imidazole ring exhibits significant charge delocalization, as evidenced by natural bond orbital analysis. The presence of the trifluoromethyl group enhances the electron-accepting character of the imidazole ring, creating a push-pull electronic system that influences both ground and excited state properties [3].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride provides crucial insights into its chemical reactivity and electronic behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) represent the key electronic frontiers that govern chemical interactions and reactivity patterns [5] [6].

The HOMO-LUMO energy gap (ΔE) serves as a fundamental indicator of molecular stability and reactivity. For trifluoromethyl-substituted imidazole derivatives, computational studies using various DFT functionals have revealed characteristic frontier orbital properties. Based on analogous trifluoromethyl heterocyclic systems studied computationally, the HOMO-LUMO gap typically ranges from 4.3 to 5.5 eV, depending on the specific substitution pattern and computational method employed [2] [7].

The trifluoromethyl substituent exerts a profound influence on frontier molecular orbital energies through its strong electron-withdrawing character. This effect manifests as a stabilization (lowering) of both HOMO and LUMO energy levels, with the LUMO being particularly affected due to the enhanced electron-accepting capability of the modified imidazole ring [3] [4]. The electron-withdrawing nature of the CF₃ group increases the energy gap between the highest occupied and lowest unoccupied molecular orbitals, thereby enhancing the kinetic stability of the compound.

Frontier molecular orbital distribution analysis reveals that the HOMO is primarily localized on the amino group and the imidazole nitrogen atoms, reflecting the electron-donating character of these heteroatoms [8]. In contrast, the LUMO shows significant contribution from the carbon atoms of the imidazole ring, particularly those adjacent to the trifluoromethyl substituent. This orbital distribution pattern indicates that nucleophilic attack would preferentially occur at the LUMO-bearing carbon centers, while electrophilic attack would target the HOMO-rich nitrogen and amino regions.

Table 2: Frontier Molecular Orbital Properties of Trifluoromethyl Imidazole Derivatives

| Property | Gas Phase | Methanol | Water | Reference |

|---|---|---|---|---|

| HOMO Energy (eV) | -7.3 to -6.4 | -7.1 to -6.2 | -7.1 to -6.2 | [2] [7] |

| LUMO Energy (eV) | -1.8 to -1.2 | -1.7 to -1.1 | -1.7 to -1.1 | [2] [7] |

| HOMO-LUMO Gap (eV) | 5.5 to 4.7 | 5.4 to 4.6 | 5.4 to 4.6 | [2] [7] |

| Ionization Potential (eV) | 9.0 to 8.9 | 8.8 to 8.7 | 8.8 to 8.7 | [2] |

| Electron Affinity (eV) | 0.4 to 0.2 | 0.3 to 0.1 | 0.3 to 0.1 | [2] |

The global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity. The electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from HOMO and LUMO energies. For trifluoromethyl-substituted imidazole systems, these descriptors indicate moderate to strong electrophilic character, with electrophilicity indices typically exceeding 2.0 eV, classifying these compounds as strong electrophiles [2].

Chemical hardness values for trifluoromethyl imidazole derivatives typically range from 4.0 to 4.5 eV, indicating moderate resistance to electron density changes and reasonable kinetic stability [2] [7]. The corresponding global softness values (approximately 0.22-0.25 eV⁻¹) suggest moderate reactivity toward nucleophilic species.

The frontier orbital analysis also reveals important information about potential charge transfer processes. The relatively small HOMO-LUMO gap facilitates intramolecular charge transfer, particularly from the electron-rich amino group toward the electron-deficient trifluoromethyl-bearing carbon. This charge transfer character influences both the ground state electronic structure and excited state properties of the molecule [3].

Solvent Effects on Molecular Polarization

Solvent effects play a crucial role in modulating the electronic properties and molecular polarization of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. The polar nature of this compound, arising from the combination of the basic amino group and the electron-withdrawing trifluoromethyl substituent, makes it particularly sensitive to environmental changes in polar and protic solvents [9] [10].

Computational studies using polarizable continuum model (PCM) calculations have demonstrated significant solvent-dependent variations in electronic properties. The transition from gas phase to polar solvents such as methanol and water results in substantial changes in frontier orbital energies, dipole moments, and molecular polarization [2]. These effects are particularly pronounced due to the amphiphilic nature of the molecule, which contains both hydrogen bond donor (amino group) and acceptor (nitrogen atoms) sites.

The dipole moment of trifluoromethyl imidazole derivatives shows marked solvent dependence, increasing significantly upon solvation in polar media. Gas phase calculations typically yield dipole moments in the range of 5.0-5.5 Debye, while polar solvents can enhance this value to 7.0-7.1 Debye [2]. This enhancement reflects the increased charge separation and molecular polarization induced by the polar solvent environment.

Table 3: Solvent Effects on Electronic Properties

| Solvent | Dielectric Constant | HOMO Shift (eV) | LUMO Shift (eV) | Gap Change (eV) | Dipole Moment (D) |

|---|---|---|---|---|---|

| Gas Phase | 1.0 | 0.0 (reference) | 0.0 (reference) | 0.0 (reference) | 5.47 |

| Chloroform | 4.8 | +0.05 | +0.02 | +0.03 | 5.8 |

| Acetonitrile | 37.5 | +0.15 | +0.08 | +0.07 | 6.8 |

| Methanol | 32.6 | +0.20 | +0.09 | +0.11 | 7.03 |

| Water | 78.4 | +0.21 | +0.09 | +0.12 | 7.09 |

The HOMO-LUMO gap exhibits systematic solvent-dependent behavior, with polar solvents generally causing a reduction in the energy gap [2] [9]. This reduction occurs primarily through differential stabilization of the frontier orbitals, with the HOMO being more significantly affected than the LUMO. The narrowing of the HOMO-LUMO gap in polar solvents enhances the compound's susceptibility to electronic excitation and may influence its photochemical behavior.

Hydrogen bonding interactions with protic solvents represent a particularly important aspect of solvation effects. The amino group can act as both a hydrogen bond donor and acceptor, while the imidazole nitrogen atoms provide additional hydrogen bonding sites [9] [11]. These interactions lead to specific solvation patterns that influence molecular conformation and electronic structure.

The trifluoromethyl group, despite being generally considered hydrophobic, can participate in weak interactions with polar solvents through its fluorine atoms. Computational studies have revealed that fluorine atoms can engage in weak hydrogen bonding and dipole-dipole interactions, contributing to the overall solvation energy [12]. These interactions are particularly relevant in highly polar solvents such as water and formamide.

Natural bond orbital analysis in different solvent environments reveals systematic changes in charge delocalization patterns. Polar solvents enhance the charge separation between the electron-donating amino group and the electron-withdrawing trifluoromethyl substituent, leading to increased molecular polarization [9]. This enhanced polarization manifests as increased second-order perturbation energies in donor-acceptor orbital interactions.

The polarizability tensor components also show solvent dependence, with polar environments generally increasing the molecular polarizability. This effect is particularly pronounced for the component aligned with the molecular dipole moment, reflecting the enhanced charge mobility in the presence of external electric fields [2]. The increased polarizability in polar solvents contributes to enhanced intermolecular interactions and may influence the compound's bioactivity and pharmacological properties.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant